(Rac)-Cemsidomide is the racemic mixture of CFT7455, a highly potent molecular glue degrader that targets the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors via the cereblon (CRBN) E3 ubiquitin ligase complex . Unlike first-generation immunomodulatory drugs (IMiDs), this compound is engineered for ultra-high CRBN binding, enabling rapid and deep target ubiquitination even in resistant models [1]. In procurement and laboratory settings, the racemate serves as an exceptionally potent tool compound for in vitro hematologic malignancy assays and acts as a critical analytical reference standard for chiral method development and asymmetric synthesis optimization [2].
Substituting (Rac)-Cemsidomide with standard IMiDs like pomalidomide or lenalidomide fails in advanced preclinical models because older agents lack the binding affinity required to overcome CRBN downregulation or mutation-driven resistance [1]. Furthermore, standard IMiDs cannot replicate the sub-nanomolar degradation kinetics necessary to accurately model next-generation molecular glue behavior . Conversely, while the pure active enantiomer is required for in vivo clinical modeling, procuring the chirally pure compound for early-stage in vitro viability assays introduces unnecessary costs. For process chemists, substituting the racemate with the pure enantiomer eliminates the indispensable baseline required to calculate enantiomeric excess (ee) and validate asymmetric synthesis routes or chiral chromatography methods [2].
(Rac)-Cemsidomide is engineered to overcome the affinity limitations of first-generation IMiDs. In biochemical and cellular NanoBRET assays, CFT7455 demonstrates an 800- to 1600-fold improvement in CRBN binding affinity compared to the standard comparator, pomalidomide [1].
| Evidence Dimension | CRBN binding affinity (NanoBRET/Biochemical) |
| Target Compound Data | 800- to 1600-fold affinity improvement |
| Comparator Or Baseline | Pomalidomide (Baseline IMiD) |
| Quantified Difference | Up to 1600x greater binding affinity |
| Conditions | Cellular NanoBRET and biochemical assays |
Procuring an ultra-high-affinity binder is essential for studying target degradation in cell lines that have developed resistance to standard IMiDs via CRBN downregulation.
The enhanced CRBN recruitment of (Rac)-Cemsidomide translates into exceptional in vitro potency. In NCI-H929 multiple myeloma cell lines, the compound achieves a Growth Inhibition 50% (GI50) of 0.05 nM . This is orders of magnitude more potent than standard IMiDs, which typically operate in the high nanomolar to micromolar range [1].
| Evidence Dimension | Growth Inhibition (GI50) |
| Target Compound Data | 0.05 nM |
| Comparator Or Baseline | Standard IMiDs (high nanomolar/micromolar range) |
| Quantified Difference | Orders of magnitude higher potency |
| Conditions | NCI-H929.1 multiple myeloma cells |
The sub-nanomolar potency allows researchers to use significantly lower compound concentrations, reducing solvent-induced artifacts and off-target toxicity in sensitive phenotypic screens.
The catalytic efficiency of CFT7455 enables highly accelerated target clearance. In H929 multiple myeloma cells expressing HiBiT-tagged IKZF1, treatment with the compound induces >75% degradation of the IKZF1 protein within just 1.5 hours [1].
| Evidence Dimension | IKZF1 protein degradation rate |
| Target Compound Data | >75% degradation |
| Comparator Or Baseline | Baseline protein levels (Vehicle) |
| Quantified Difference | >75% reduction in target protein |
| Conditions | H929 MM cells, 1.5 hours post-treatment |
Rapid degradation kinetics are critical for researchers needing to isolate the primary transcriptional consequences of IKZF1/3 loss before secondary apoptotic pathways are triggered.
In the development of novel synthetic routes for glutarimide-containing molecular glues, (Rac)-Cemsidomide serves as the indispensable racemic reference standard. It is utilized to establish baseline chromatographic retention times, enabling the precise calculation of diastereomeric ratios (d.r.) and enantiomeric excess during the evaluation of asymmetric rhodium-catalyzed cyclopropanation and C(sp2)-C(sp3) coupling procedures [1].
| Evidence Dimension | Enantiomeric resolution baseline |
| Target Compound Data | 1:1 Racemic mixture (Baseline for 0% ee) |
| Comparator Or Baseline | Chirally pure (S)-CFT7455 |
| Quantified Difference | Provides the necessary dual-peak chromatographic reference |
| Conditions | Chiral HPLC/SFC method development |
Process chemists and analytical laboratories must procure the racemate to accurately validate the stereoselectivity and yield of scalable manufacturing routes for next-generation degraders.
Because (Rac)-Cemsidomide exhibits up to a 1600-fold improvement in CRBN binding affinity over pomalidomide, it is the optimal procurement choice for viability and mechanistic assays in multiple myeloma and non-Hodgkin lymphoma cell lines that have acquired resistance to first-generation IMiDs [1].
Analytical laboratories developing chiral HPLC or SFC methods for the quality control of clinical-grade (S)-CFT7455 must procure the racemate. It provides the definitive dual-peak baseline required to calculate enantiomeric excess and validate column separation efficiency [2].
For industrial chemists designing novel enantioselective C-H functionalization or cyclopropanation routes for glutarimide-based molecular glues, (Rac)-Cemsidomide serves as the required benchmark material to quantify stereogenic induction and optimize chiral catalyst performance [2].
Leveraging its sub-nanomolar potency (GI50 = 0.05 nM) and rapid degradation kinetics (>75% clearance in 1.5 hours), the racemate is highly suited for high-throughput NanoBRET, ubiquitination, and transcriptional repression assays where cost-effective, ultra-potent CRBN recruitment is needed .